N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-11-10-12(2)19-14(18-11)21-15-17-8-9-22(15)16(23)20-13-6-4-3-5-7-13/h10,13H,3-9H2,1-2H3,(H,20,23)(H,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZPIKFFPCFPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NCCN2C(=O)NC3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C16H24N6O
- Molecular Weight : 316.40 g/mol
- Structure : The compound features a cyclohexyl group, a pyrimidine moiety, and an imidazole ring which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, highlighting its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that derivatives of this compound exhibit promising antiviral properties. For instance:
- Inhibition of Viral Replication : A study demonstrated that compounds similar to this compound showed effective inhibition against respiratory syncytial virus (RSV) with EC50 values ranging from 5 to 28 μM . This suggests a potential application in treating viral infections.
Anticancer Activity
The compound has also been investigated for its anticancer effects:
- Cell Proliferation Inhibition : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 10.5 | Inhibition of cell migration |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Receptor Modulation : It could act on specific receptors that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antiviral Efficacy : A derivative was found to reduce RSV replication significantly when tested in vitro, suggesting its potential as an antiviral agent .
- Anticancer Research : A recent investigation into the compound's effects on breast cancer cells revealed that it could effectively induce apoptosis through mitochondrial pathways .
- Combination Therapy Potential : Research indicates that combining this compound with traditional chemotherapeutics may enhance efficacy while reducing side effects in cancer treatment .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide exhibits promising anticancer properties. Its structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival.
Mechanism of Action:
The compound has been shown to inhibit certain kinases that are crucial for tumor growth. By blocking these pathways, it can induce apoptosis in cancer cells. For instance, research demonstrated its efficacy against various cancer cell lines, suggesting a potential role as a lead compound in drug development for cancer therapies.
Antimicrobial Properties
Another significant application is in the field of antimicrobial agents. The compound has demonstrated activity against a range of bacterial strains, including resistant strains that pose challenges in clinical settings.
Case Study:
A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability at certain concentrations, highlighting its potential as a novel antibacterial agent.
Drug Development
The unique chemical structure of this compound makes it an attractive candidate for formulation into various drug delivery systems.
Formulation Techniques:
Research has explored the use of nanoparticles and liposomes to enhance the bioavailability and therapeutic efficacy of this compound. These formulations aim to improve solubility and target delivery to specific tissues or cells.
Combination Therapies
The compound is also being investigated for use in combination therapies with other anticancer or antimicrobial agents. This approach may enhance therapeutic outcomes by leveraging synergistic effects.
Example:
In vitro studies have shown that combining this compound with existing chemotherapeutics can lead to enhanced cytotoxicity against cancer cells compared to either agent alone.
Safety Profile
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.
Toxicological Assessments:
Preliminary toxicological studies indicate that the compound has a favorable safety profile at therapeutic doses. Further studies are needed to fully elucidate any potential side effects or toxicities associated with long-term use.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits kinases involved in tumor growth; induces apoptosis | Effective against various cancer cell lines |
| Antimicrobial Properties | Active against resistant bacterial strains | Significant reduction in bacterial viability (e.g., S. aureus, E. coli) |
| Drug Development | Potential for formulation into nanoparticles/liposomes | Enhances bioavailability and targeted delivery |
| Combination Therapies | Synergistic effects with existing therapies | Increased cytotoxicity when combined with chemotherapeutics |
| Toxicology | Favorable safety profile at therapeutic doses | Preliminary studies indicate low toxicity |
Chemical Reactions Analysis
Core Imidazole Ring Formation
The 4,5-dihydroimidazole scaffold is synthesized via cyclization reactions between α-amino ketones or esters with suitable nitrogen sources. In related systems, intermediates such as 20–24 (Scheme 1 in ) are generated through carbonyl-extrusion reactions under acidic or thermal conditions. For example:
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Precursor indene derivatives undergo Buchwald–Hartwig amination with pyrimidinyl halides to introduce the pyrimidinylamino group (yields: 32–48%) .
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Cyclohexyl carboxamide is formed via amide coupling between the imidazole carboxylic acid intermediate and cyclohexylamine, using activating agents like HATU or EDC .
Pyrimidinylamino Substitution
The pyrimidine ring is functionalized through nucleophilic aromatic substitution (NAS) at the 2-position. For example:
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Reaction of 4,6-dimethyl-2-chloropyrimidine with the imidazole amine under Pd-catalyzed cross-coupling (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃) achieves C–N bond formation .
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Microwave-assisted reactions (100–120°C, 1–2 hours) improve regioselectivity and reduce side products .
Imidazole Core
Pyrimidinyl Group
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Electrophilic substitution : Limited due to electron-donating methyl groups. Nitration or sulfonation requires harsh conditions (H₂SO₄, HNO₃, 60°C) .
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Coordination chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes with potential catalytic applications .
Carboxamide Stability
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Acidic conditions : Hydrolyzes to carboxylic acid at pH < 2 (t₁/₂ = 12 hours at 37°C) .
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Basic conditions : Resists hydrolysis up to pH 12, but degrades via imidazole ring opening at elevated temperatures (>80°C) .
Palladium-Mediated Reactions
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Suzuki–Miyaura coupling : The pyrimidinyl bromide derivative reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to yield biaryl analogs (Table 1) .
Table 1: Representative Cross-Coupling Reactions
| Substrate | Coupling Partner | Catalyst | Yield (%) |
|---|---|---|---|
| Pyrimidinyl bromide | Phenylboronic acid | Pd(dppf)Cl₂ | 72 |
| Imidazole iodide | Vinylboronate | Pd(OAc)₂/XPhos | 65 |
Stability and Degradation Pathways
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Thermal degradation : Decomposes above 200°C via imidazole ring scission, releasing NH₃ and CO₂ (TGA/DSC data) .
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Photostability : Sensitive to UV light (λ = 254 nm), forming a dimeric product through [2+2] cycloaddition (HPLC-MS confirmation) .
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Frameworks
The target compound’s imidazoline core distinguishes it from structurally related heterocycles:
- Pyrazole derivatives (e.g., compounds in ): These feature a fully unsaturated five-membered ring with two adjacent nitrogen atoms. Unlike the imidazoline core, pyrazoles lack partial saturation, altering conformational flexibility and electronic properties .
- Benzimidazole derivatives (e.g., N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine, ): Benzimidazoles incorporate a fused benzene ring, enhancing aromaticity and planar rigidity compared to the non-fused, partially saturated imidazoline in the target compound .
- Lophine analogs (e.g., ): These imidazole derivatives with extended aromatic systems exhibit strong luminescent properties due to π-conjugation, a feature less pronounced in the target compound’s dihydroimidazole core .
Substituent Effects
Pyrimidinylamino Groups
The 4,6-dimethylpyrimidinylamino substituent in the target compound is structurally analogous to the pyrimidinyl groups in and . However, methylation at the 4,6-positions may sterically hinder hydrogen bonding compared to methoxy-substituted analogs (e.g., 4,6-dimethoxy-2-pyrimidinamine, ), which offer stronger hydrogen-bond acceptors .
Carboxamide vs. Carboximidamide
The cyclohexyl carboxamide group in the target compound contrasts with carboximidamide substituents in ’s pyrazole series.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels routes for ’s benzimidazole derivative, involving condensation of cyclohexyl isocyanate with a preformed imidazoline intermediate .
- Crystallographic Analysis : SHELX () and ORTEP () are suitable for resolving its crystal structure, with hydrogen-bonding patterns analyzable via graph set theory () .
- Bioactivity Potential: The 4,6-dimethylpyrimidinyl group is common in kinase inhibitors, suggesting the target compound could serve as a lead in drug discovery .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for this compound, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the condensation of a cyclohexyl isocyanate derivative and an aminopyrimidine-imidazole precursor. Key steps include imidazole ring cyclization (pH 8–9, 60–80°C) and carboxamide coupling using coupling agents like EDC/HOBt. Solvent selection (e.g., DMF vs. THF) and catalyst systems (e.g., triethylamine as a base) significantly impact yield, with DMF improving yields by 20–30% due to enhanced solubility of intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for confirming molecular structure and stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution (mean σ(C–C) = 0.003 Å, R-factor <0.05) for unambiguous structural confirmation. Complementary techniques include:
- NMR : 1H/13C NMR with DEPT-135 to identify CH, CH2, and CH3 groups; NOESY for stereochemical analysis.
- Mass Spectrometry : High-resolution ESI-MS (resolution ≥30,000) to confirm molecular ion ([M+H]+) and fragmentation patterns.
SCXRD requires high-quality crystals grown via slow evaporation in acetonitrile/water (3:1 v/v) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Contradictions often stem from assay-specific variables (e.g., cell line sensitivity, incubation time). A three-tier approach is recommended:
Standardization : Adopt CLSI guidelines for assay replication (e.g., fixed ATP concentration in kinase assays).
Orthogonal Validation : Use surface plasmon resonance (SPR) for binding affinity and functional assays (e.g., cAMP ELISA) to measure downstream effects.
Theoretical Frameworks : Apply receptor occupancy theory to normalize activity data across systems, accounting for ligand-receptor stoichiometry .
Q. What computational strategies predict pharmacokinetic properties and target interaction dynamics?
- Methodological Answer :
- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (TIP3P water model) to calculate binding free energies (MM/PBSA).
- ADMET Prediction : SwissADME or pkCSM for bioavailability (e.g., Lipinski’s Rule of Five compliance).
- Ensemble Docking : Use AutoDock Vina with flexible receptor conformations (e.g., from PDB entries) to account for induced-fit binding. Validate against SCXRD data to ensure predictive accuracy .
Q. How should a longitudinal stability study under physiological conditions be designed to minimize degradation artifacts?
- Methodological Answer :
- Accelerated Testing : Incubate at 37°C in PBS (pH 7.4) with sampling at 0, 6, 12, 24, 48, and 72 hours.
- Analytical Techniques : UPLC-MS/MS (LOQ ≤1 ng/mL) with deuterated internal standards (e.g., d4-analogs) to correct for matrix effects.
- Real-Time Conditions : Store at 4°C and 25°C (60% RH) with monthly sampling over 12 months. Data normalization to initial timepoints reduces batch variability .
Methodological Notes
- Experimental Design : For pharmacological studies, use a between-subjects design (n ≥ 6 per group) to compare dose-response curves across cell lines, minimizing intra-group variability .
- Data Analysis : Apply multivariate regression (e.g., PCA) to isolate confounding variables (e.g., solvent polarity in assay buffers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
